molecular formula C20H27N3O5 B15124341 N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster

Cat. No.: B15124341
M. Wt: 389.4 g/mol
InChI Key: DIEZXUCZUDSJGC-UHFFFAOYSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster is a synthetic compound that combines the properties of L-alanine and D-tryptophan. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group of L-alanine, forming N-Boc-L-alanine . This protected amino acid is then coupled with D-tryptophan methyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Deprotected amino acids.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity. The Boc protecting group provides stability during synthesis, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster is unique due to its combination of L-alanine and D-tryptophan, providing distinct properties for peptide synthesis and research applications. Its stability and reactivity make it a valuable compound in various scientific fields.

Properties

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate

InChI

InChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24)

InChI Key

DIEZXUCZUDSJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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